Ac-LEED-AFC
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Overview
Description
. This compound is utilized in various biochemical assays due to its ability to release a fluorescent signal upon cleavage by specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin involves the coupling of amino acid derivatives with 7-amido-4-trifluoromethylcoumarin. The process typically includes:
Protection of Amino Groups: Protecting groups are added to the amino acids to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-trifluoromethylcoumarin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and 7-amido-4-trifluoromethylcoumarin are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the fluorogenic compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is cleaved by caspases, releasing the fluorescent 7-amido-4-trifluoromethylcoumarin moiety .
Common Reagents and Conditions
Reagents: Caspases (e.g., caspase-13)
Conditions: The enzymatic reactions are typically carried out in buffer solutions at physiological pH and temperature.
Major Products
The major product formed from the cleavage of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is the fluorescent 7-amido-4-trifluoromethylcoumarin, which can be detected using fluorometric assays .
Scientific Research Applications
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is widely used in scientific research for:
Biochemical Assays: Used as a substrate to measure caspase activity in apoptosis studies.
Drug Discovery: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in cell-based assays to study the mechanisms of cell death and survival.
Medical Research: Applied in research on diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Mechanism of Action
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin (Ac-LEHD-AFC): A similar fluorogenic substrate used for detecting caspase-9 activity.
Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethyl ketone: Another caspase substrate with a different fluorogenic moiety.
Uniqueness
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is unique due to its specificity for caspase-13 and its high sensitivity in fluorometric assays. Its ability to release a highly fluorescent moiety upon cleavage makes it a valuable tool in various biochemical and medical research applications .
Properties
Molecular Formula |
C32H38F3N5O13 |
---|---|
Molecular Weight |
757.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
ZPNCQMJLTSFJQH-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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